molecular formula C7H3BrCl2O2 B8445973 2-Bromo-3,4-dichlorobenzoic acid

2-Bromo-3,4-dichlorobenzoic acid

Cat. No.: B8445973
M. Wt: 269.90 g/mol
InChI Key: RTRULKQJBXXOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halogenated benzoic acids are critical intermediates in organic synthesis, agrochemicals, and pharmaceuticals. Their reactivity and stability are influenced by the position and type of substituents (e.g., halogens, methyl, or methoxy groups).

Properties

Molecular Formula

C7H3BrCl2O2

Molecular Weight

269.90 g/mol

IUPAC Name

2-bromo-3,4-dichlorobenzoic acid

InChI

InChI=1S/C7H3BrCl2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12)

InChI Key

RTRULKQJBXXOIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Analogs

2-Bromo-3,4-difluorobenzoic Acid (CAS 170108-05-1)
  • Molecular Formula : C₇H₃BrF₂O₂
  • Molecular Weight : 236.998 g/mol
  • Density : 1.872 g/cm³
  • Applications :
    • Serves as a building block for fine chemicals and pharmaceutical intermediates due to its electron-withdrawing fluorine substituents, which enhance electrophilic reactivity .
    • Preferred in continuous flow synthesis for high-temperature/pressure reactions (e.g., nitration, oxidation) .
5-Bromo-2,4-difluorobenzoic Acid
  • Synthesis : Produced via bromination of 2,4-difluorobenzonitrile in aqueous H₂SO₄, yielding 93–99% purity .

Methyl-Substituted Bromobenzoic Acids ()

Compound CAS RN Molecular Weight Purity Melting Point Price (JPY)
2-Bromo-5-methylbenzoic acid 6967-82-4 215.04 N/A N/A 30,000/10g
3-Bromo-2-methylbenzoic acid 76006-33-2 215.04 >98.0% N/A 16,000/25g
4-Bromo-3-methylbenzoic acid 7697-28-1 215.04 >98.0% N/A 15,000/25g
  • Key Observations :
    • Methyl groups (electron-donating) reduce acidity compared to halogens, altering solubility and reactivity in coupling reactions.
    • Higher purity (>98%) in 3- and 4-substituted variants suggests stability during synthesis, likely due to reduced steric effects .

Methoxy-Substituted Analogs

2-Bromo-3,4-dimethoxybenzoic Acid
  • Melting Point : 203–204°C (corrected) .
  • Synthesis : Derived from methylation of precursor alcohols, highlighting the role of methoxy groups in stabilizing intermediates .
  • Applications : Methoxy groups enhance solubility in polar solvents, making this compound useful in pharmaceutical crystallography and reference standards.

Substituent Effects on Physical and Chemical Properties

  • Electron-Withdrawing vs. Donating Groups :
    • Fluorine and chlorine substituents increase acidity and reactivity (e.g., facilitating nucleophilic aromatic substitution) compared to methyl or methoxy groups .
    • Methoxy groups lower melting points relative to halogens due to reduced intermolecular hydrogen bonding.
  • Steric Effects :
    • Ortho-substituted bromine (e.g., 2-Bromo-5-methylbenzoic acid) may hinder reaction sites, whereas meta- or para-substituents improve accessibility .

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